molecular formula C7H6FIO B1605530 4-Fluoro-2-iodoanisole CAS No. 3824-22-4

4-Fluoro-2-iodoanisole

Cat. No. B1605530
CAS RN: 3824-22-4
M. Wt: 252.02 g/mol
InChI Key: AQKSHFBAYIBZCV-UHFFFAOYSA-N
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Scientific Research Applications

1. Synthesis and Applications of m-Aryloxy Phenols

  • Application Summary: m-Aryloxy phenols, which can be synthesized from compounds like 4-Fluoro-2-iodoanisole, have a wide range of applications. They are used as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
  • Methods of Application: Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
  • Results or Outcomes: m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

2. Electrochemical Iodination of Anisole

  • Application Summary: An electrochemical method has been developed for the iodination of anisole, a compound related to 4-Fluoro-2-iodoanisole. This method is simple, cheap, and green, making it of fundamental significance .
  • Methods of Application: The method involves the anodic oxidation of I2 in acetonitrile using a glassy carbon electrode. With the presence of H+, the electrolyte prepared with a glassy carbon anode can react with anisole to selectively form 4-iodoanisole .
  • Results or Outcomes: The method was found to be highly selective, with a yield as high as 97% for 4-iodoanisole .

3. Palladium Catalyzed Enantioselective Heck Arylation

  • Application Summary: 2-Iodoanisole, a compound related to 4-Fluoro-2-iodoanisole, participates in palladium catalyzed enantioselective Heck arylation of 2,3-dihydrofuran in the presence of chiral ionic liquids containing L-prolinate and L-lactate anions and non-chiral quaternary ammonium cations .
  • Methods of Application: The method involves the use of palladium as a catalyst and chiral ionic liquids as the reaction medium .
  • Results or Outcomes: This method is used for the synthesis of o-(1-alkynyl)anisoles .

4. Electrochemical Iodination of Various Aromatic Compounds

  • Application Summary: The electrochemical iodination method developed for anisole can also be applied to the iodination of toluene, benzonitrile, and bromobenzene .
  • Methods of Application: The method involves the anodic oxidation of I2 in acetonitrile using a glassy carbon electrode .
  • Results or Outcomes: The method was found to be highly selective, delivering the target para-iodination products with 92%, 84%, and 73% yields, respectively .

5. Synthesis of o-(1-alkynyl)anisoles

  • Application Summary: 2-Iodoanisole, a compound related to 4-Fluoro-2-iodoanisole, has been used in palladium/copper-catalyzed synthesis of o-(1-alkynyl)anisoles .
  • Methods of Application: The method involves the use of palladium and copper as catalysts .
  • Results or Outcomes: This method is used for the synthesis of o-(1-alkynyl)anisoles .

6. Synthesis of Important Industrial Chemicals and Materials

  • Application Summary: Aryl iodides, which can be synthesized from compounds like 4-Fluoro-2-iodoanisole, are capable of synthesizing organometallic reagents such as Grignard reagents and organolithium reagents . They play vital roles in the synthesis of natural products, agricultural chemicals, pharmaceuticals, and photoelectric materials .
  • Methods of Application: The method involves the use of anodic oxidation-derived I+ cations for substitution reactions .
  • Results or Outcomes: This method provides a simple, cheap, and green strategy for the preparation of aryl iodides from commercially available raw chemicals .

Future Directions

There are no specific future directions available for “4-Fluoro-2-iodoanisole”. However, the related compound “4′-Fluorouridine” has been identified as an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication, suggesting potential future directions in antiviral drug development6.


Please note that the information provided is based on the available data and there may be more recent studies or data not


properties

IUPAC Name

4-fluoro-2-iodo-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FIO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKSHFBAYIBZCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30278851
Record name 4-Fluoro-2-iodoanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-iodoanisole

CAS RN

3824-22-4
Record name 4-Fluoro-2-iodo-1-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3824-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 10332
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003824224
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Record name NSC10332
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Fluoro-2-iodoanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
C Bloomfield, AK Manglik, RB Moodie… - Journal of the …, 1983 - pubs.rsc.org
… Activated copper bronze (15 g) was added slowly to a stirred mixture of 4-fluoro-2-iodoanisole (1 5 g) and sand (30 g), maintained at 200 "C, over 40 min. Heating wa5 continued for 3.5 …
Number of citations: 16 pubs.rsc.org
J Vallgårda, U Appelberg, LE Arvidsson… - Journal of medicinal …, 1996 - ACS Publications
… 4-Fluoro-2-iodoanisole is not commercially available. Attempts to prepare the compound regioselectively failed; we never achieved a regiospecific formation of an anion in the 2-…
Number of citations: 40 pubs.acs.org
RH Shiley, DR Dickerson, C Grunwald… - Circular no …, 1979 - ideals.illinois.edu
A series of 214 fluoroaromatic compounds were screened forbiological activity for use as fungicides and herbicides. Fungicidal activity was tested in the following four categories: foliar, …
Number of citations: 0 www.ideals.illinois.edu
JG Luz, MW Carson, B Condon… - Journal of medicinal …, 2015 - ACS Publications
… 2-Bromo-4-isopropyl-6-nitro-aniline and 4-fluoro-2-iodoanisole were obtained from Oakwood Products, Inc. TLC was performed on 0.25 mm E. Merck silica gel 60 F254 plates and …
Number of citations: 31 pubs.acs.org

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